Cas no 55824-13-0 (5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)

5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol structure
55824-13-0 structure
Product name:5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
CAS No:55824-13-0
MF:C23H34O2
MW:342.514867305756
CID:4762537

5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Chemical and Physical Properties

Names and Identifiers

    • 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
    • 5-heptyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
    • Inchi: 1S/C23H34O2/c1-5-6-7-8-9-10-18-14-21(24)23(22(25)15-18)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20,24-25H,2,5-12H2,1,3-4H3/t19-,20+/m0/s1
    • InChI Key: GGHRHCGOMWNLCE-VQTJNVASSA-N
    • SMILES: OC1C=C(C=C(C=1[C@@H]1C=C(C)CC[C@H]1C(=C)C)O)CCCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 441
  • Topological Polar Surface Area: 40.5
  • XLogP3: 7.6

5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01LJA5-5mg
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
55824-13-0 ≥95%
5mg
$567.00 2024-04-29
1PlusChem
1P01LJA5-1mg
5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
55824-13-0 ≥95%
1mg
$166.00 2024-04-29

5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Related Literature

Additional information on 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Research Briefing on 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0)

Recent advancements in the field of chemical biology and medicinal chemistry have brought attention to the compound 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0). This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this molecule.

The compound, a derivative of benzenediol, incorporates a heptyl side chain and a cyclohexenyl moiety, which contribute to its bioactivity. Recent studies have focused on its synthesis, structural elucidation, and pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. These efforts are critical for ensuring reproducibility in subsequent biological evaluations.

In vitro and in vivo studies have demonstrated that 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol exhibits significant anti-inflammatory and antioxidant activities. Mechanistic studies suggest that these effects are mediated through the modulation of key signaling pathways, such as NF-κB and Nrf2. These findings position the compound as a potential candidate for the development of novel therapeutics targeting inflammatory and oxidative stress-related disorders.

Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable bioavailability and metabolic stability, which are essential for its progression into preclinical development. However, challenges such as optimizing its solubility and minimizing off-target effects remain areas of active research.

The synthesis of 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol has also seen innovations, with recent reports highlighting greener and more efficient synthetic routes. These advancements not only improve yield and scalability but also align with the growing emphasis on sustainable chemistry practices in drug discovery.

In conclusion, the compound 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS: 55824-13-0) represents a promising scaffold in medicinal chemistry. Its multifaceted bioactivity, coupled with ongoing research to address its limitations, underscores its potential as a therapeutic agent. Future studies should focus on elucidating its structure-activity relationships and exploring its efficacy in disease models to pave the way for clinical translation.

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